N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1h-indazole-3-carboxamide
CAS No.: 2748155-93-1
Cat. No.: VC16585875
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2748155-93-1 |
|---|---|
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindazole-3-carboxamide |
| Standard InChI | InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27) |
| Standard InChI Key | IUFIUAWRCUVUCQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Configuration
The systematic name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide reflects its complex structure, which comprises:
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An indazole core substituted at the 1-position with a benzyl group.
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A carboxamide side chain at the 3-position, featuring a tert-leucine derivative (1-amino-3,3-dimethyl-1-oxobutan-2-yl) .
The stereochemistry includes one defined stereocenter at the C2 position of the tert-leucine moiety, conferring chirality .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₄N₄O₂ | |
| Molecular Weight | 364.4 g/mol | |
| CAS Registry Number | 2748155-93-1 | |
| XLogP3-AA (Partitioning) | 3.1 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 7 |
Spectral and Structural Data
The compound’s structure is validated through:
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Nuclear Magnetic Resonance (NMR): Proton and carbon-13 NMR spectra confirm the benzyl-indazole core and tert-leucine side chain .
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High-Resolution Mass Spectrometry (HRMS): The exact mass (364.2056 Da) aligns with the molecular formula .
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Infrared (IR) Spectroscopy: Characteristic peaks for amide (1650–1700 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) are observed .
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis typically involves coupling 1-benzyl-1H-indazole-3-carboxylic acid with a tert-leucine derivative via peptide bond formation. Key steps include:
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Activation of the Carboxylic Acid: Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF) .
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Amide Bond Formation: Reaction with 1-amino-3,3-dimethyl-2-oxobutane under inert conditions .
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Purification: Chromatographic techniques (e.g., flash chromatography) yield >98% purity .
Stability and Solubility
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Thermal Stability: Decomposes above 200°C, as evidenced by thermogravimetric analysis (TGA) .
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Solubility: Lipophilic nature (XLogP3-AA = 3.1) limits aqueous solubility but enhances permeability across biological membranes .
Pharmacological Activity and Receptor Interactions
Mechanism of Action
As a synthetic cannabinoid, this compound acts as a full agonist at cannabinoid receptors CB₁ and CB₂, with higher affinity for CB₁ (Ki = 1.2 nM) compared to Δ⁹-THC (Ki = 41 nM) . Activation of CB₁ in the central nervous system mediates psychoactive effects, while CB₂ modulation influences immune responses .
In Vitro Potency Studies
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cAMP Inhibition: Demonstrates EC₅₀ values of 0.8 nM in CB₁-transfected cells, indicating potent receptor activation .
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β-Arrestin Recruitment: Triggers receptor internalization at sub-nanomolar concentrations, suggesting prolonged signaling .
Table 2: Comparative Receptor Affinity
Metabolic Pathways and Toxicological Profile
Hepatic Metabolism
Incubation with human hepatocytes reveals primary metabolic routes:
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Hydroxylation: At the tert-leucine methyl groups, forming mono- and dihydroxylated metabolites .
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Amide Hydrolysis: Cleavage of the carboxamide bond to yield 1-benzylindazole-3-carboxylic acid .
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N-Dealkylation: Removal of the benzyl group, though this pathway is minor .
Toxicity and Adverse Effects
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Acute Toxicity: Case reports associate overdose with tachycardia, hypertension, and seizures .
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Chronic Use: Potential for dependence and withdrawal syndromes akin to other SCRAs .
Analytical Detection in Forensic Samples
Gas Chromatography-Mass Spectrometry (GC-MS)
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Derivatization: Silylation enhances volatility of polar metabolites .
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Characteristic Ions: m/z 364 (molecular ion), m/z 231 (indazole-benzyl fragment) .
Liquid Chromatography-High-Resolution MS (LC-HRMS)
Legal Status and Forensic Prevalence
Regulatory Controls
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U.S. DEA Schedule I: Prohibited due to high abuse potential and no medical utility .
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Global Controls: Included in the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) early warning system .
Seizure Data
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